1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves several steps. The starting material, 5-nitropyridine, undergoes a series of reactions including nitration, reduction, and substitution to form the final product. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for nitration, and organic solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)piperidin-4-amine dihydrochloride can be compared to other similar compounds, such as:
1-(4-Nitropyridin-2-yl)piperidin-4-amine: Similar structure but with a different position of the nitro group.
1-(5-Nitropyridin-2-yl)piperidin-4-amine: The base compound without the dihydrochloride salt.
Properties
Molecular Formula |
C10H16Cl2N4O2 |
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Molecular Weight |
295.16 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N4O2.2ClH/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16;;/h1-2,7-8H,3-6,11H2;2*1H |
InChI Key |
JOCRHSZWXXKTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
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